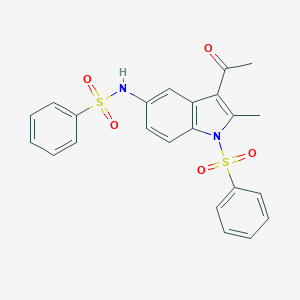

N-(3-acetyl-2-methyl-1-(phenylsulfonyl)-1H-indol-5-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetyl-2-methyl-1-(phenylsulfonyl)-1H-indol-5-yl)benzenesulfonamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is also known as AMS115 or AMS115RS, and it has been shown to have a variety of interesting properties that make it useful for a range of applications. In

Scientific Research Applications

HIV Treatment Research

Indolylarylsulfones, including derivatives of N-(3-acetyl-2-methyl-1-(phenylsulfonyl)-1H-indol-5-yl)benzenesulfonamide, have been identified as highly potent human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitors. These compounds have shown promising drug candidate profiles for the treatment of AIDS and related infections, particularly when used in combination with other antiretroviral agents. The structure-activity relationship (SAR) studies have focused on modifying the sulfone moiety to improve pharmacological profiles (Famiglini & Silvestri, 2018).

Cancer Research

Sulfonamide derivatives, including N-(3-acetyl-2-methyl-1-(phenylsulfonyl)-1H-indol-5-yl)benzenesulfonamide, have been explored for their potential in cancer therapy. These compounds have been studied for their ability to inhibit Aldo-Keto Reductase (AKR) 1C3, a drug target in hormonal and hormone-independent malignancies. AKR1C3 inhibitors have shown distinct advantages over existing therapeutics for the treatment of castration-resistant prostate cancer, breast cancer, and acute myeloid leukemia (Penning, 2017).

Gastroprotective Research

Research into gastroprotective properties has also highlighted the utility of sulfonamide derivatives in treating ulcer disease. The ability of these compounds to induce mucosal responses and enhance the synthesis and secretion of protective gastric mucus suggests their potential in promoting ulcer healing and maintaining mucosal integrity (Slomiany, Piotrowski & Slomiany, 1997).

Enzyme Inhibition for Drug Metabolism

The modification of sulfonamide compounds, such as N-(3-acetyl-2-methyl-1-(phenylsulfonyl)-1H-indol-5-yl)benzenesulfonamide, has been crucial in the development of inhibitors for various enzymes involved in drug metabolism. These compounds have been key in studying the selectivity and potency of chemical inhibitors against different human hepatic Cytochrome P450 (CYP) isoforms, which is fundamental for understanding drug-drug interactions and predicting metabolic pathways (Khojasteh, Prabhu, Kenny, Halladay & Lu, 2011).

properties

IUPAC Name |

N-[3-acetyl-1-(benzenesulfonyl)-2-methylindol-5-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O5S2/c1-16-23(17(2)26)21-15-18(24-31(27,28)19-9-5-3-6-10-19)13-14-22(21)25(16)32(29,30)20-11-7-4-8-12-20/h3-15,24H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKZLTDIRITUQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC(=C2)NS(=O)(=O)C4=CC=CC=C4)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetyl-2-methyl-1-(phenylsulfonyl)-1H-indol-5-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B413143.png)

![2-bromo-6-ethoxy-4-[(2-{3-nitro-4-methylphenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B413144.png)

![5-[(2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B413145.png)

![5-{(Z)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B413148.png)

![4-[3-(1,3-benzodioxol-5-yl)-2-methyl-2-propenylidene]-2-(2-chloro-5-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B413152.png)

![5-[(3-{3-Nitrophenyl}-2-propenylidene)amino]-2-(2-methylphenyl)-1,3-benzoxazole](/img/structure/B413156.png)

![4-Bromo-2-[({4'-nitro[1,1'-biphenyl]-4-yl}imino)methyl]phenyl benzoate](/img/structure/B413158.png)

![N-(3-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B413161.png)

![2-[(5-{3-nitrophenyl}-2-furyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B413162.png)

![2-hydroxy-N-[(Z)-1-(5-methylfuran-2-yl)ethylideneamino]-2,2-diphenylacetamide](/img/structure/B413163.png)

![4-Chloro-2-({[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-3,5-dimethylphenol](/img/structure/B413165.png)